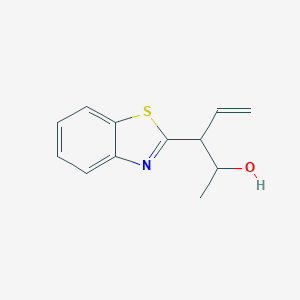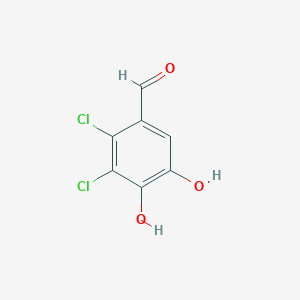
2,3-Dichloro-4,5-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4,5-dihydroxybenzaldehyde (DCDHB) is a chemical compound that has been the subject of extensive research in recent years. It is a synthetic derivative of the natural compound hydroquinone, which is commonly found in plants and animals. DCDHB has been found to have a number of potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4,5-dihydroxybenzaldehyde is not fully understood, but it is thought to act as a pro-oxidant in cells. This means that it is able to generate ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in the detoxification of ROS.
Effets Biochimiques Et Physiologiques
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in a number of different cell types, including cancer cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde in lab experiments is its ability to mimic the effects of ROS in cells. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one of the limitations of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde is its potential toxicity. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to be cytotoxic (toxic to cells) at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2,3-Dichloro-4,5-dihydroxybenzaldehyde. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new tools for studying the mechanisms of oxidative stress in cells. Additionally, there is potential for the development of new diagnostic tools based on the biochemical and physiological effects of 2,3-Dichloro-4,5-dihydroxybenzaldehyde in cells.
Applications De Recherche Scientifique
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of potential applications in scientific research. One of its primary uses is as a tool for studying the mechanisms of oxidative stress in cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde is able to mimic the effects of reactive oxygen species (ROS) in cells, allowing researchers to study the effects of oxidative stress on cellular function.
Propriétés
Numéro CAS |
125001-04-9 |
|---|---|
Nom du produit |
2,3-Dichloro-4,5-dihydroxybenzaldehyde |
Formule moléculaire |
C7H4Cl2O3 |
Poids moléculaire |
207.01 g/mol |
Nom IUPAC |
2,3-dichloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
Clé InChI |
DRELBLKEYWKKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
Synonymes |
Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


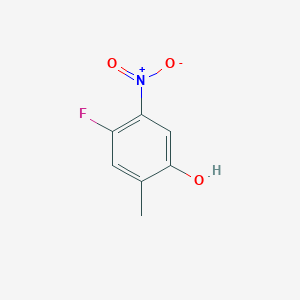
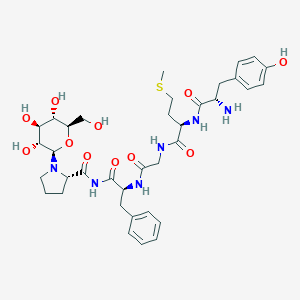
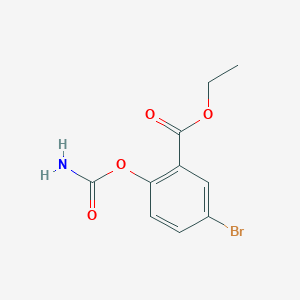
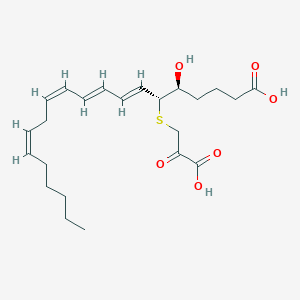
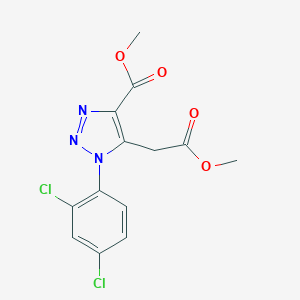
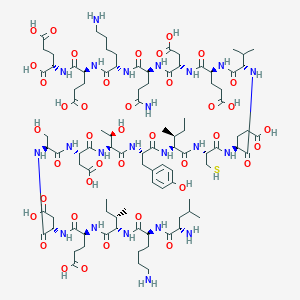
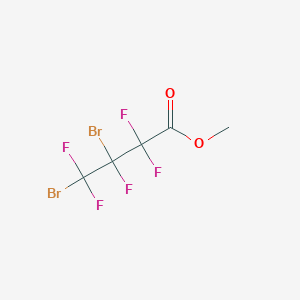
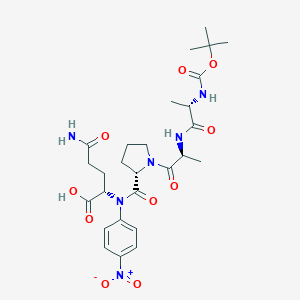
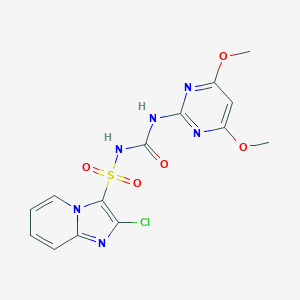
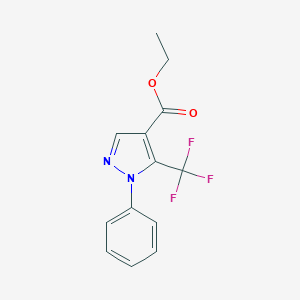
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)
